molecular formula C12H10N6O3S B12841173 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one

Cat. No.: B12841173
M. Wt: 318.31 g/mol
InChI Key: SSJOJYFFRVOHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Designation

The systematic IUPAC name 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e]triazolo[1,5-c]pyrimidin-2(3H)-one derives from its polycyclic framework and substituent arrangement. The base structure comprises three fused heterocycles:

  • A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3).
  • A 1,2,4-triazolo[1,5-c]pyrimidine system, where the triazole ring shares two adjacent atoms with the pyrimidine.
  • A thiazolo[5,4-e]
    fusion, indicating the thiazole ring attaches to the pyrimidine via positions 5 and 4.

Substituents are enumerated as follows:

  • Amino group (-NH₂) at position 5 of the triazolopyrimidine core.
  • Furan-2-yl substituent at position 8, appended to the pyrimidine ring.
  • 2-Hydroxyethyl chain at position 3, forming a bridgehead nitrogen substitution.

The suffix "-one" denotes a ketone group at position 2 of the thiazole ring. This nomenclature aligns with IUPAC Rule B-1.2 for fused heterocycles, prioritizing seniority based on heteroatom type and ring size.

Comparative Structural Analysis with Related Triazolopyrimidines

The compound belongs to the thiazolo[5,4-e]triazolo[1,5-c]pyrimidine family, distinct from simpler triazolopyrimidines (e.g., 1,2,4-triazolo[1,5-a]pyrimidines ) due to its tricyclic scaffold. Key comparisons include:

Feature This Compound Related Analogues (e.g., )
Fused Rings Thiazolo-triazolo-pyrimidine Pyrazolo-triazolo-pyrimidine
Position 3 Substituent 2-Hydroxyethyl Piperazine-ethyl, fluoropyrrolidinyl-oxyphenyl
Position 8 Substituent Furan-2-yl Phenyl, pyridinyl, methylsulfonylphenyl

Unlike analogues with piperazine-linked aryl groups (e.g., compounds in ), the 2-hydroxyethyl group here introduces polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions.

Key Functional Groups and Substituent Positions

Critical functional elements include:

  • Amino Group (-NH₂) : At position 5, this group enhances hydrogen-bond donor activity, common in kinase-targeting molecules.
  • Furan-2-yl : A five-membered oxygen heterocycle at position 8, contributing π-π stacking interactions. Its electron-rich nature contrasts with chlorophenyl or pyridinyl substituents in analogues.
  • 2-Hydroxyethyl Chain : Positioned at N3, this substituent introduces a flexible, hydrophilic moiety. Unlike rigid fluoropyrrolidinyl groups in patents, it may reduce steric hindrance.

Fused Ring System Topology and Heteroatom Distribution

The tricyclic system exhibits the following connectivity:

  • Pyrimidine Ring : Serves as the central scaffold, with nitrogen atoms at N1 and N3.
  • Triazolo[1,5-c]pyrimidine : Shares the pyrimidine's C5 and C6 atoms, forming a fused five-membered ring with two additional nitrogens.
  • Thiazolo[5,4-e] Fusion : Attaches via pyrimidine positions C5 and C4, introducing a sulfur atom at position 1 of the thiazole.

Heteroatom distribution:

  • Nitrogen : 6 atoms (pyrimidine: 2, triazole: 2, thiazole: 1, amino: 1).
  • Sulfur : 1 atom (thiazole ring).
  • Oxygen : 2 atoms (furan ring and hydroxyethyl group).

Properties

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

7-amino-4-(furan-2-yl)-10-(2-hydroxyethyl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one

InChI

InChI=1S/C12H10N6O3S/c13-11-15-9-7(22-12(20)17(9)3-4-19)10-14-8(16-18(10)11)6-2-1-5-21-6/h1-2,5,19H,3-4H2,(H2,13,15)

InChI Key

SSJOJYFFRVOHQY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(C(=O)S4)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one typically involves multi-step reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like toluene or ethanol, and catalysts such as potassium ferricyanide for oxidation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a combination of thiazole, triazole, and pyrimidine rings, contributing to its diverse reactivity and interaction with biological targets. The synthesis of this compound typically involves multi-step processes that can be optimized to enhance yield and purity. Common methods include:

  • Condensation Reactions : Involving the reaction of appropriate precursors to form the desired heterocyclic structure.
  • Functional Group Modifications : To enhance biological activity or create derivatives with improved properties.

Biological Activities

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant biological activities. The key areas of application include:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one have been evaluated for their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
  • Antimicrobial Properties : The presence of the thiazole and triazole rings is associated with antimicrobial activity. Compounds with similar structures have been reported to demonstrate effective inhibition against various bacterial strains .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one:

  • Anticancer Evaluation : A study synthesized new derivatives based on thiazolo-pyrimidine structures and evaluated their antiproliferative activity across several human cancer cell lines. Results indicated varying degrees of effectiveness depending on structural modifications .
  • Molecular Docking Studies : Research involving molecular docking has been conducted to predict the binding affinity of this compound to specific biological targets. These studies provide insights into its potential as a therapeutic agent by elucidating its interaction mechanisms at the molecular level .

Mechanism of Action

The mechanism of action of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name Core Structure 3-Substituent 8-Substituent Biological Target Activity/Application Reference
Target Compound Thiazolo-triazolo-pyrimidine 2-hydroxyethyl Furan-2-yl Adenosine A2A receptor Antagonist (Potential)
8FB-PTP Pyrazolo-triazolo-pyrimidine 4-fluorobenzyl Furan-2-yl Adenosine A3 receptor Antagonist (Ki = 0.3 nM)
UP269-6 Triazolo-pyrimidine Biphenyl-tetrazolyl Methyl/propyl Angiotensin II AT1 receptor Antagonist (IC50 = 1.2 nM)
Azam et al. (2010) Compound Thiazolo-triazolo-pyrimidine Alkyl/Aryl Furan-2-yl Neuroprotective targets Anti-Parkinsonian, oxidative stress reduction

Role of Substituents

  • Position 8 (Furan-2-yl): The furan-2-yl group is a conserved feature in adenosine receptor antagonists (e.g., 8FB-PTP, SCH 58261), enhancing binding through π-π interactions or hydrogen bonding .
  • Position 3 (2-Hydroxyethyl vs. Alkyl/Aryl): The 2-hydroxyethyl group in the target compound improves solubility compared to lipophilic alkyl/aryl groups in analogues like Azam et al.’s anti-Parkinsonian compounds. This substitution may also reduce metabolic instability .

Pharmacokinetic Considerations

The 2-hydroxyethyl group may enhance water solubility and blood-brain barrier penetration compared to bulkier substituents. In contrast, 8FB-PTP’s 4-fluorobenzyl group increases lipophilicity, favoring peripheral activity .

Biological Activity

5-Amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N6O3SC_{12}H_{10}N_6O_3S, with a molecular weight of 286.31 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC12H10N6O3S
Molecular Weight286.31 g/mol
IUPAC Name5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one
Canonical SMILESC1=COC(=C1)C2=C(C(=NN2)N)C#N

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors under controlled conditions. Typical methods include:

  • Condensation Reactions : Combining furan derivatives with thiazole and triazole precursors.
  • Functional Group Modifications : Introducing hydroxyethyl groups to enhance solubility and biological activity.

Antiviral Properties

Research indicates that compounds similar to 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one exhibit significant antiviral activity. For instance, studies have shown that heterocyclic compounds can inhibit the replication of viruses such as HIV and influenza at low concentrations (EC50 values in the micromolar range) .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown cytotoxic effects comparable to established chemotherapeutics like cisplatin against several human cancer cell lines . The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

The biological mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors that regulate growth and survival pathways.

Study 1: Antiviral Efficacy

A study conducted on a series of thiazole derivatives revealed that compounds structurally related to our target compound significantly reduced viral loads in infected cell cultures. The most effective derivatives had EC50 values ranging from 0.12 to 0.25 μM against HIV .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values around 15 μM .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, recrystallization from methanol has been effective in obtaining high-purity crystals for structural analysis . Additionally, modifying substituents on analogous triazoloquinazoline scaffolds (e.g., introducing electron-withdrawing groups like trifluoromethyl) can guide regioselectivity . Parallel small-scale reactions with controlled variables (e.g., Et3N/DMF-H2O solvent systems) can identify optimal conditions, as demonstrated in imidazolidinone syntheses .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR (1H/13C): Assign peaks using DEPT and HSQC to confirm heterocyclic core and substituents (e.g., furan-2-yl proton signals at δ 6.5–7.5 ppm) .
  • LC-MS: Verify molecular ion ([M+H]+) and fragmentation patterns to detect byproducts .
  • X-ray crystallography: Resolve ambiguous stereochemistry, as applied to structurally similar pyrazolo-triazolopyrimidines .
  • Elemental analysis: Cross-check calculated vs. observed C/H/N ratios to confirm purity (>95%) .

How should this compound be stored to ensure stability during experiments?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C. The hydroxymethyl group in related fluorinated tetrahydrofurans is prone to oxidation, necessitating desiccants and humidity-controlled environments . Periodic purity checks via HPLC are recommended to monitor degradation.

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodological Answer:

  • Scaffold diversification: Synthesize derivatives with modified substituents (e.g., replacing hydroxyethyl with alkyl chains) and test against target enzymes (e.g., kinases, phosphodiesterases) .
  • Molecular docking: Use crystallographic data from analogous triazolopyrimidines to model binding interactions .
  • In vitro assays: Measure IC50 values in dose-response experiments, comparing activity trends with structural variations (e.g., furan vs. thiophene analogs) .

What experimental frameworks are suitable for assessing this compound’s environmental fate and ecotoxicological risks?

Methodological Answer:
Adopt a tiered approach per INCHEMBIOL guidelines :

  • Phase 1 (Lab): Determine logP, hydrolysis rates, and photostability in simulated environmental matrices (e.g., pH 5–9 buffers).
  • Phase 2 (Microcosm): Track degradation products in soil/water systems using LC-HRMS and quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 (Field): Deploy passive samplers in contaminated sites to measure real-world persistence.

How can contradictory spectral or bioactivity data be resolved during analysis?

Methodological Answer:

  • Cross-validation: Replicate experiments under standardized conditions (e.g., NMR at 298 K with deuterated solvents) .
  • Advanced spectroscopy: Use 2D NMR (COSY, NOESY) to distinguish overlapping signals in complex heterocycles .
  • Meta-analysis: Compare bioactivity outliers with published analogs (e.g., pyrazolo[1,5-a]pyrazin-4-ones) to identify confounding structural motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.